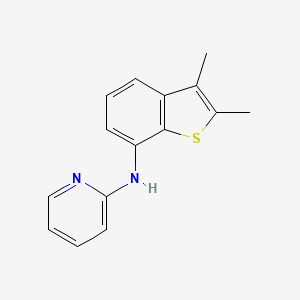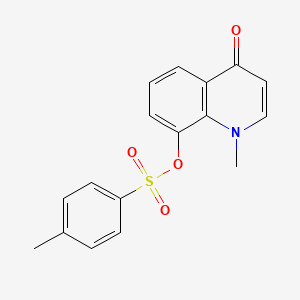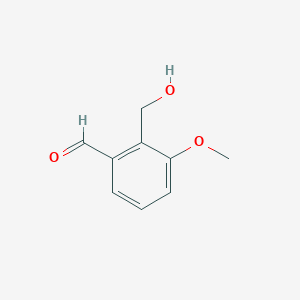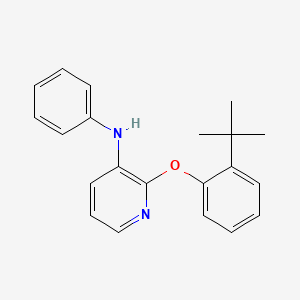
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine is a chemical compound that belongs to the class of heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable benzothiophene derivative. One common method includes the use of bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine or benzothiophene rings are functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes and pyridines, which can have different functional groups attached, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a fused heterocyclic ring system and are known for their diverse biological activities.
Uniqueness
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine is unique due to its specific substitution pattern on the benzothiophene and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
924660-99-1 |
|---|---|
Molekularformel |
C15H14N2S |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
N-(2,3-dimethyl-1-benzothiophen-7-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H14N2S/c1-10-11(2)18-15-12(10)6-5-7-13(15)17-14-8-3-4-9-16-14/h3-9H,1-2H3,(H,16,17) |
InChI-Schlüssel |
ONBAOVWTMWHKHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C=CC=C2NC3=CC=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)

![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)
![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)
![N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B14185157.png)
![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)
